1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine
Overview
Description
1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine is a useful research compound. Its molecular formula is C14H16IN3O and its molecular weight is 369.206. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
One of the primary research applications of derivatives similar to 1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine involves their evaluation as promising anticancer agents. A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, aiming to explore their anticancer potential. The compounds synthesized demonstrated significant anticancer activity against various cancer cell lines, suggesting their potential therapeutic usefulness in cancer treatment after further in vivo studies (A. Rehman et al., 2018).
Antimicrobial Activity
Research on derivatives encompassing the 1,3,4-oxadiazole and piperidine units has also shown promising antimicrobial properties. Studies synthesizing new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring structures found these compounds to exhibit strong antimicrobial activity. A structure–activity study performed on these compounds highlighted their potential in addressing microbial resistance (K. Krolenko et al., 2016).
Neuropharmacological Properties
The modification of compounds structurally related to this compound has been explored for neuropharmacological applications, particularly focusing on dopamine and serotonin receptor antagonism. This research path aims to develop novel treatments for neurological disorders without inducing catalepsy, a common side effect of many neuroactive drugs. The structure-activity relationship studies within this domain suggest the therapeutic potential of these compounds in treating conditions like depression and anxiety, highlighting the importance of the piperidine moiety in modulating biological activity (J. Perregaard et al., 1992).
Enzyme Inhibition for Therapeutic Applications
Compounds featuring the 1,3,4-oxadiazole and piperidine structures have been evaluated for their enzyme inhibitory effects, particularly targeting enzymes like butyrylcholinesterase (BChE). This research is relevant to developing treatments for diseases such as Alzheimer's, where enzyme inhibition can play a therapeutic role. The synthesized compounds showed promising BChE inhibitory activity, indicating their potential as leads for further drug development efforts (H. Khalid et al., 2016).
Properties
IUPAC Name |
2-(4-iodophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O/c15-12-6-4-11(5-7-12)14-17-16-13(19-14)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGOOICDGILDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(O2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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